molecular formula C19H23N5OS B5631139 4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one

4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one

Cat. No. B5631139
M. Wt: 369.5 g/mol
InChI Key: XKRYHHALUMBEEW-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one is a chemical compound with potential applications in various fields of chemistry and pharmacology. While specific studies on this compound are limited, similar compounds have been explored for their molecular structure, synthesis, and chemical properties.

Synthesis Analysis

  • The synthesis of similar compounds often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation (Fang-wei, 2013).
  • Synthesis processes can vary depending on the desired structural and chemical properties of the final compound.

Molecular Structure Analysis

  • Compounds like 4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one exhibit complex structures which are often analyzed using techniques like X-ray crystallography and NMR spectroscopy (Karczmarzyk & Malinka, 2004).
  • The molecular structure is key to understanding the compound's reactivity and interaction with other molecules.

properties

IUPAC Name

4-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-5-7-15(8-6-12)11-23-9-10-24(14(3)18(23)25)19-20-17-16(26-19)13(2)21-22(17)4/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRYHHALUMBEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C2=NC3=C(S2)C(=NN3C)C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one

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